N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide
Description
N-[(4-Phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene-1-sulfonamide core linked to a 4-phenyloxan-4-ylmethyl substituent. The compound’s structure combines a rigid tetrahydropyran (oxane) ring with a phenyl group and a sulfonamide moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-27(25,21-12-6-8-18-7-4-5-11-20(18)21)23-17-22(13-15-26-16-14-22)19-9-2-1-3-10-19/h1-12,23H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSCFFNKPZSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide typically involves a multi-step process. One common route includes the sulfonation of naphthalene to form naphthalene-1-sulfonic acid, followed by the introduction of the phenyloxan moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the phenyloxan moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure can be compared to other sulfonamides featuring naphthalene cores and diverse substituents ():
Key Observations :
- Quinazoline-containing analogs (e.g., PR64) exhibit enhanced planar aromatic systems, likely influencing binding affinity in biological targets .
Physicochemical Properties
Available data for analogs highlight trends in molecular weight, melting points, and solubility:
Notes:
- *Estimated molecular weight based on formula.
- The oxane ring in the target compound may enhance solubility in polar solvents compared to purely aromatic analogs.
Spectroscopic Characterization
Sulfonamide derivatives are routinely characterized via NMR, IR, and mass spectrometry:
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide is an organic compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by a naphthalene sulfonamide core combined with a phenyloxan substituent. This structure is believed to enhance its binding affinity to biological targets, making it a candidate for various therapeutic applications, particularly in metabolic and inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on target proteins, while the phenyloxan moiety facilitates hydrophobic interactions. This dual interaction can modulate enzyme activity and affect metabolic pathways, particularly those related to fatty acid metabolism and inflammatory responses .
1. Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Research has identified this compound derivatives as potent inhibitors of FABP4, a protein involved in lipid metabolism and inflammation. A study demonstrated that these derivatives exhibited binding affinities comparable to established inhibitors, leading to significant improvements in glucose and lipid metabolism in obese diabetic mouse models .
Table 1: FABP4 Inhibition Studies
| Compound | Binding Affinity (Kd) | Metabolic Effects |
|---|---|---|
| 16dk | Comparable to BMS309403 | Decreased fasting blood glucose |
| 16do | Comparable to BMS309403 | Enhanced insulin sensitivity |
2. Induction of Apoptosis
Another area of investigation involves the compound's ability to induce apoptosis in cancer cells. A related study on naphthalene derivatives showed that specific analogs could trigger apoptotic pathways in various cancer cell lines, including T47D and HCT116 cells. These compounds were found to arrest cell cycle progression and inhibit tubulin polymerization, leading to cell death .
Table 2: Apoptosis Induction Data
| Compound | Cell Line | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 2a | T47D | 37 | Induces apoptosis via G2/M arrest |
| 2a | HCT116 | 49 | Inhibits tubulin polymerization |
| 2a | SNU398 | 44 | Induces apoptosis |
Case Study 1: Metabolic Disorders
In vivo studies utilizing db/db mice demonstrated that treatment with this compound derivatives led to significant reductions in serum lipid levels and improvements in glucose metabolism. These findings suggest potential applications for managing metabolic disorders such as diabetes and obesity .
Case Study 2: Cancer Therapeutics
A series of experiments highlighted the efficacy of naphthalene derivatives in inducing apoptosis in cancer cells. The results indicated that these compounds could serve as leads for developing new anti-cancer agents targeting specific signaling pathways involved in cell survival and proliferation .
Q & A
Basic: What synthetic methodologies are optimal for synthesizing N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide?
Answer:
The synthesis typically involves coupling naphthalene-1-sulfonyl chloride with (4-phenyloxan-4-yl)methanamine. Key steps include:
- Reagents/Conditions : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the sulfonyl group for nucleophilic attack. Solvents such as DMF or DMSO are preferred for polar intermediates .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: How is the molecular integrity of this compound confirmed?
Answer:
Structural validation employs:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.5–8.5 ppm confirm aromatic protons (naphthalene and phenyl groups).
- ¹³C NMR : Signals near 125–135 ppm verify sulfonamide and oxane ring carbons .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the theoretical molecular weight (e.g., ~370–390 g/mol) .
- IR Spectroscopy : Stretching bands at ~1150 cm⁻¹ (S=O) and ~3300 cm⁻¹ (N-H) confirm sulfonamide functionality .
Advanced: How can QSAR studies optimize this compound’s biological activity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models identify critical structural features:
- Hydrophobic Interactions : Substituents on the oxane ring (e.g., electron-withdrawing groups) enhance binding to hydrophobic enzyme pockets (e.g., FABP4) .
- Steric Parameters : Bulkier substituents at the oxane’s 4-position may reduce steric hindrance with target proteins .
- Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties and correlate with IC₅₀ values from enzyme assays .
Advanced: How to resolve contradictions in reported enzyme inhibition data across studies?
Answer:
Discrepancies in IC₅₀ values (e.g., FABP4 vs. bacterial targets) arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) or ionic strength alter binding kinetics. Standardize using Tris-HCl buffer (pH 7.4, 150 mM NaCl) .
- Enzyme Isoforms : Confirm target specificity via knockout cell lines or isoform-selective inhibitors.
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., orlistat for FABP4) to minimize batch effects .
Methodological: What analytical methods assess purity and stability under storage?
Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products (e.g., hydrolyzed sulfonamide). Retention time shifts indicate instability .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests shelf-stability at 4°C) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; >90% purity retention indicates suitability for long-term studies .
Advanced: What mechanistic insights explain its interaction with FABP4 or bacterial enzymes?
Answer:
- FABP4 Inhibition : Molecular docking (e.g., AutoDock Vina) shows the naphthalene sulfonamide occupies the fatty acid-binding pocket via π-π stacking (naphthalene-phenyl interactions). Mutation studies (e.g., R126A) validate hydrogen bonding with sulfonamide’s NH group .
- Antibacterial Activity : The sulfonamide moiety inhibits dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis. MIC assays against S. aureus show synergy with trimethoprim .
Safety: What protocols ensure safe handling in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential sulfonamide dust/aerosols .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How do structural modifications impact solubility and bioavailability?
Answer:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) on the oxane ring. LogP reductions from 3.5 to 2.0 correlate with improved aqueous solubility (e.g., >50 µg/mL in PBS) .
- Bioavailability : Microsomal stability assays (rat liver microsomes) show t₁/₂ > 60 minutes for methyl-substituted derivatives, suggesting metabolic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
